Eurycomanol 2-O-beta-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Eurycomanol 2-O- typically involves extraction from the roots of Eurycoma longifolia. The extraction process includes the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production methods for Eurycomanol 2-O- focus on optimizing the extraction and purification processes to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and green extraction methods are being explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Eurycomanol 2-O- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving Eurycomanol 2-O- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Eurycomanol 2-O- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Eurycomanol 2-O- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Eurycomanol 2-O- involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as aromatase, leading to increased testosterone production . Additionally, it modulates signaling pathways involved in cell proliferation and inflammation, contributing to its anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Eurycomanol 2-O- is often compared with other quassinoids such as eurycomanone and 13α(21)-epoxyeurycomanone. While these compounds share similar structures and bioactivities, Eurycomanol 2-O- is unique in its specific molecular interactions and therapeutic potential . Other similar compounds include canthin-6-one alkaloids and β-carboline alkaloids, which also exhibit bioactive properties .
Properties
Molecular Formula |
C26H36O14 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C26H36O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,10-19,21-22,27-33,35-36H,2,5-7H2,1,3H3/t10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1 |
InChI Key |
XWUBEYICEUBFTO-ATAJOHBKSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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